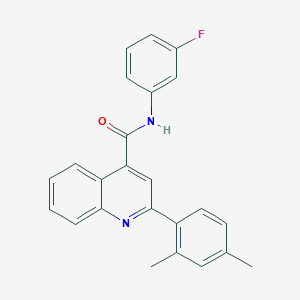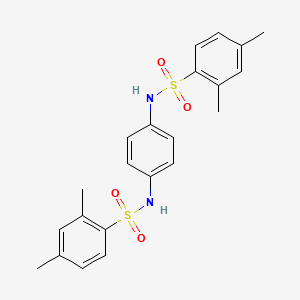
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in chemical biology, bioconjugation, and drug delivery applications.
作用机制
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester is based on its ability to react with primary amines in biomolecules. The NHS ester group in 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs rapidly under mild conditions. This allows for efficient and specific bioconjugation.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester is a non-toxic compound that does not have any significant biochemical or physiological effects. However, the molecules attached to 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester can have significant effects on biological systems. For example, researchers can attach fluorescent molecules to 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester to study protein localization and dynamics.
实验室实验的优点和局限性
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester has several advantages for lab experiments. It is a highly specific and efficient bioconjugation reagent that can be used to attach a wide range of molecules to biomolecules. It is also non-toxic and does not have any significant biochemical or physiological effects. However, one limitation of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester is that it requires the presence of primary amines in biomolecules for bioconjugation. This can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester in scientific research. One potential direction is the development of new bioconjugation strategies using 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester. Researchers can also explore the use of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester in drug delivery applications. Additionally, the use of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester in imaging and diagnostic applications is an area of active research. Overall, 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester is a versatile and useful compound that has significant potential for future scientific research.
合成方法
The synthesis of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester involves the reaction of 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole with 3-fluoroaniline to form 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)imidazole. This intermediate is then reacted with 4-chloro-7-hydroxyquinoline to form the final product, 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学研究应用
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester has a wide range of applications in scientific research. One of the primary uses of this compound is in bioconjugation. 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester can be used to attach various molecules to proteins, peptides, and other biomolecules. This allows researchers to study the function and interactions of these molecules in biological systems.
属性
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O/c1-15-10-11-19(16(2)12-15)23-14-21(20-8-3-4-9-22(20)27-23)24(28)26-18-7-5-6-17(25)13-18/h3-14H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNMGXANNXPMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5985858.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5985867.png)
![N-({1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5985881.png)
![1-(4-{[(4-fluorobenzyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B5985889.png)

![4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5985914.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5985921.png)
![4-{4-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5985926.png)

![1-[(1-benzoyl-4-piperidinyl)carbonyl]-4-benzylpiperazine](/img/structure/B5985934.png)
![N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5985949.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5985952.png)
![2,3,5,6,10,11-hexahydro-1H-cyclopenta[4,5]pyrano[2,3-f][1,4]oxazino[2,3,4-ij]quinolin-12(9H)-one](/img/structure/B5985954.png)
![1-(diethylamino)-3-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B5985958.png)
